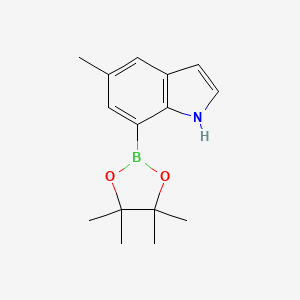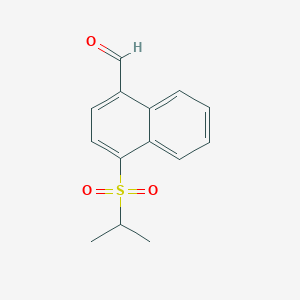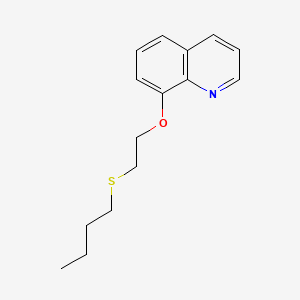
Methyl 7-bromoisoquinoline-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 7-bromoisoquinoléine-3-carboxylate de méthyle est un composé chimique de formule moléculaire C11H8BrNO2 et de masse molaire 266,09 g/mol . Il s'agit d'un dérivé de l'isoquinoléine, un composé organique aromatique hétérocyclique. Ce composé est principalement utilisé dans la recherche et le développement au sein des industries pharmaceutique et chimique.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 7-bromoisoquinoléine-3-carboxylate de méthyle implique généralement la bromation de dérivés d'isoquinoléine suivie d'une estérification. Une méthode courante consiste à bromer l'acide isoquinoléine-3-carboxylique en utilisant du brome en présence d'un catalyseur tel que le bromure de fer(III). L'acide 7-bromoisoquinoléine-3-carboxylique obtenu est ensuite estérifié à l'aide de méthanol et d'un agent déshydratant tel que l'acide sulfurique pour donner le 7-bromoisoquinoléine-3-carboxylate de méthyle .
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé sont similaires à la synthèse en laboratoire mais sont adaptées pour des quantités plus importantes. Le processus implique les mêmes étapes de bromation et d'estérification, mais avec des conditions réactionnelles optimisées pour garantir des rendements et une pureté plus élevés. Des réacteurs à flux continu et des systèmes automatisés sont souvent utilisés pour améliorer l'efficacité et la sécurité.
Analyse Des Réactions Chimiques
Types de réactions
Le 7-bromoisoquinoléine-3-carboxylate de méthyle subit diverses réactions chimiques, notamment :
Réactions de substitution : L'atome de brome peut être substitué par d'autres nucléophiles tels que des amines ou des thiols.
Réactions d'oxydation : Le composé peut être oxydé pour former les dérivés de quinoléine correspondants.
Réactions de réduction : La réduction du groupe ester peut donner l'alcool correspondant.
Réactifs et conditions courants
Substitution : Nucléophiles tels que l'azoture de sodium ou le thiolate de potassium dans des solvants aprotiques polaires tels que le diméthylformamide.
Oxydation : Agents oxydants tels que le permanganate de potassium ou le trioxyde de chrome en milieu acide.
Réduction : Agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium dans des solvants anhydres.
Principaux produits formés
Substitution : Formation de 7-substitués isoquinoléine-3-carboxylates.
Oxydation : Formation de quinoléine-3-carboxylates.
Réduction : Formation de 7-bromoisoquinoléine-3-méthanol.
Applications de recherche scientifique
Le 7-bromoisoquinoléine-3-carboxylate de méthyle est utilisé dans diverses applications de recherche scientifique :
Chimie : Utilisé comme élément de base dans la synthèse de molécules organiques plus complexes.
Biologie : Etudié pour ses activités biologiques potentielles, y compris ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Exploré comme précurseur pour le développement d'agents pharmaceutiques ciblant des voies biologiques spécifiques.
Industrie : Employé dans la production de produits chimiques et de matériaux de spécialité.
Mécanisme d'action
Le mécanisme d'action du 7-bromoisoquinoléine-3-carboxylate de méthyle implique son interaction avec des cibles moléculaires spécifiques. L'atome de brome et le groupe ester jouent un rôle crucial dans sa réactivité et son affinité de liaison. Le composé peut interagir avec les enzymes et les récepteurs, modulant leur activité et conduisant à divers effets biologiques. Les voies et les cibles exactes dépendent de l'application spécifique et
Applications De Recherche Scientifique
Methyl 7-bromoisoquinoline-3-carboxylate is utilized in various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents targeting specific biological pathways.
Industry: Employed in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 7-bromoisoquinoline-3-carboxylate involves its interaction with specific molecular targets. The bromine atom and ester group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and
Propriétés
Formule moléculaire |
C11H8BrNO2 |
|---|---|
Poids moléculaire |
266.09 g/mol |
Nom IUPAC |
methyl 7-bromoisoquinoline-3-carboxylate |
InChI |
InChI=1S/C11H8BrNO2/c1-15-11(14)10-5-7-2-3-9(12)4-8(7)6-13-10/h2-6H,1H3 |
Clé InChI |
AAADZIIOLIDYNU-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=NC=C2C=C(C=CC2=C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzamide, N-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-4-methyl-](/img/structure/B11856220.png)




![2-Methyl-4-phenyl-4,9-dihydroindeno[2,1-b]pyran](/img/structure/B11856253.png)


![[2,3'-Bi-1H-inden]-1-one, 2,3-dihydro-2-methyl-](/img/structure/B11856263.png)
![2-Imino-8-pyridin-3-yl-7,9-dioxa-1-thia-3-azaspiro[4.5]decan-4-one](/img/structure/B11856269.png)



